Ethyl N-(tert-Butoxycarbonyl)oxamate functions as a precursor for the synthesis of various organic molecules. The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during reactions while allowing for its controlled removal under specific conditions. This property makes it valuable in the step-wise construction of complex molecules, such as peptides and pharmaceuticals [].
Ethyl N-(tert-Butoxycarbonyl)oxamate can serve as a model substrate for investigating amide bond formation mechanisms. Amide bonds are essential linkages in proteins and numerous drugs. Researchers can employ this compound to study the efficiency of different coupling reagents and reaction conditions for amide bond formation [].
Ethyl N-(tert-butoxycarbonyl)oxamate is a chemical compound with the molecular formula C₉H₁₅N₁O₅. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the oxamate moiety. This compound is often utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
As a synthetic intermediate, Ethyl N-Boc-oxamate likely doesn't have a specific mechanism of action in biological systems. Its purpose is to serve as a starting material for the synthesis of other molecules with specific biological activities.
The biological activity of ethyl N-(tert-butoxycarbonyl)oxamate has been explored in various studies. It has been noted for its potential as a precursor in synthesizing biologically active compounds, including inhibitors for specific enzymes. For instance, derivatives of oxamic acids have shown promise as selective inhibitors in biochemical pathways, particularly in cancer research and enzyme inhibition studies .
Several methods exist for synthesizing ethyl N-(tert-butoxycarbonyl)oxamate:
Ethyl N-(tert-butoxycarbonyl)oxamate serves multiple purposes in chemical synthesis:
Studies have indicated that ethyl N-(tert-butoxycarbonyl)oxamate and its derivatives interact with various biological targets. For example, it has been noted that compounds derived from oxamic acids can selectively inhibit phosphotyrosine phosphatases, highlighting their potential roles in regulating
The development of ethyl N-(tert-butoxycarbonyl)oxamate as a synthetic tool dates to the late 1990s, when researchers sought efficient methods to convert alcohols into amines. Early reports highlighted its utility in Mitsunobu reactions, a transformation historically limited to phosphine-azide or phthalimide-based reagents. A seminal 1998 study by Berrée and colleagues demonstrated its effectiveness in coupling with primary and secondary alcohols to yield Boc-protected amines under mild conditions. Subsequent work expanded its scope to allylic alcohols, enabling the synthesis of stereochemically defined amines. The compound’s commercial availability and scalability further cemented its status as a preferred reagent in modern organic synthesis.
Ethyl N-(tert-butoxycarbonyl)oxamate is rigorously defined by its chemical nomenclature and structural attributes.
The compound’s systematic name, ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate, reflects its tert-butoxycarbonyl (Boc)-protected oxamate core and ethyl ester moiety. Common synonyms include:
The molecule comprises:
Property | Value | Source |
---|---|---|
CAS Number | 216959-34-1 | |
Molecular Formula | C₉H₁₅NO₅ | |
Molecular Weight | 217.22 g/mol | |
SMILES | CCOC(=O)C(=O)NC(=O)OC(C)(C)C | |
InChI Key | DSDQWJVXMDHQLK-UHFFFAOYSA-N |
Ethyl N-(tert-butoxycarbonyl)oxamate is primarily utilized in Mitsunobu reactions to synthesize Boc-protected amines. Its applications span the conversion of alcohols to amines, stereochemical control, and scalability in industrial processes.
The compound facilitates nucleophilic substitution at the oxamate nitrogen, transferring the Boc-protected group to alcohols. Key features include:
Synthesis of N-Methyl Allylic Amines:
Primary and secondary allylic alcohols undergo Mitsunobu substitution with ethyl N-(tert-butoxycarbonyl)oxamate to form Boc-protected allylic amines. Subsequent N-methylation (e.g., methyl iodide) and Boc deprotection yield volatile N-methyl amines, which are challenging to isolate directly.
Enantiopure Amine Synthesis:
Stereochemically defined allylic alcohols react stereospecifically, preserving configuration during substitution. This method is critical for accessing enantiopure amines in pharmaceutical intermediates.
Scalability in Industrial Processes:
The reagent’s stability under standard conditions and compatibility with large-scale synthesis make it ideal for commercial applications. For instance, it enables the preparation of Boc-protected intermediates for β-lactam antibiotics or peptide fragments.
Ethyl N-(tert-butoxycarbonyl)oxamate outperforms traditional reagents like phthalimide derivatives in:
Ethyl N-(tert-butoxycarbonyl)oxamate possesses the molecular formula C₉H₁₅NO₅ with a molecular weight of 217.22 grams per mole [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry name ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate, reflecting its structural composition of an ethyl ester linked to an oxamate core protected with a tert-butoxycarbonyl group [2].
The molecular structure features a central oxamate backbone (amino-oxoacetate) where the amino nitrogen is protected by a tert-butoxycarbonyl protecting group, and the carboxyl terminus exists as an ethyl ester [2]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(=O)NC(=O)OC(C)(C)C, illustrating the linear connectivity of functional groups [2].
Conformational analysis reveals that carbamate functionalities, including the N-tert-butoxycarbonyl group, exhibit restricted rotation due to partial double bond character arising from electron delocalization [3]. The carbamate nitrogen-carbonyl bond demonstrates syn and anti rotameric forms, with the anti-rotamer typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations [3]. In N-tert-butoxycarbonyl derivatives, the bulky tert-butyl group further influences conformational preferences, generally stabilizing the anti-conformation to minimize steric interactions [3].
The oxamate portion of the molecule adopts a planar configuration around the amide functionality, with the carbonyl groups oriented to facilitate potential hydrogen bonding interactions [4]. Nuclear magnetic resonance spectroscopy studies of related oxamate compounds indicate that the C2=O and C1 carboxyl groups can exist in multiple conformational states, particularly when bound to metal centers or involved in intermolecular interactions [4].
Ethyl N-(tert-butoxycarbonyl)oxamate exists as a crystalline solid under standard conditions [5]. The compound exhibits a clear colorless to pale yellow appearance, which may vary depending on purity and storage conditions [5]. The crystalline nature indicates an ordered molecular arrangement in the solid state, typical of organic compounds with multiple hydrogen bonding sites [5].
The melting point of ethyl N-(tert-butoxycarbonyl)oxamate ranges from 115 to 120 degrees Celsius [2] [5]. This melting range reflects the intermolecular forces present in the crystalline lattice, including hydrogen bonding between the carbamate and oxamate functionalities [5]. The relatively moderate melting point is consistent with the molecular weight and functional group composition of the compound [5].
The boiling point occurs at 132-136 degrees Celsius under reduced pressure conditions of 0.1 millimeters of mercury [2] [5]. The significant difference between atmospheric and reduced pressure boiling points indicates thermal sensitivity, which is characteristic of compounds containing labile protecting groups such as the tert-butoxycarbonyl moiety [5].
The density of ethyl N-(tert-butoxycarbonyl)oxamate is measured at 1.142 ± 0.06 grams per cubic centimeter [5]. This value reflects the molecular packing efficiency in the liquid or molten state and is consistent with organic compounds containing multiple heteroatoms and functional groups [5].
The refractive index at 20 degrees Celsius (nD20) is 1.449 [5]. This optical property indicates the compound's ability to bend light and is related to the electronic structure and polarizability of the molecule [5]. The refractive index value falls within the typical range for organic esters and amides containing nitrogen and oxygen functionalities [5].
Physical Property | Value | Conditions |
---|---|---|
Melting Point | 115-120°C | Standard pressure |
Boiling Point | 132-136°C | 0.1 mmHg |
Density | 1.142 ± 0.06 g/cm³ | 20°C |
Refractive Index | 1.449 | nD20 |
Ethyl N-(tert-butoxycarbonyl)oxamate demonstrates thermal stability below 185 degrees Celsius, beyond which thermal decomposition occurs [6] [7]. The tert-butoxycarbonyl protecting group exhibits characteristic acid-labile behavior, undergoing cleavage when exposed to strong acids such as trifluoroacetic acid or hydrochloric acid in methanol [7] [8]. This acid sensitivity is fundamental to the compound's utility as a protected intermediate in synthetic chemistry [7].
Under basic conditions, the compound shows remarkable stability due to the inherent resistance of tert-butyl esters to nucleophilic attack [7] [9]. The steric hindrance provided by the tert-butyl group prevents hydroxide ions from effectively accessing the carbonyl carbon, thus protecting the ester functionality from hydrolysis [9]. This selective stability profile allows for orthogonal deprotection strategies in multi-step synthetic sequences [8].
The storage recommendations specify maintenance at -20 degrees Celsius under an inert atmosphere to prevent oxidative degradation and moisture-induced hydrolysis [5]. These conditions preserve the integrity of both the tert-butoxycarbonyl protecting group and the ethyl ester functionality over extended periods [5].
Stability Parameter | Condition | Behavior |
---|---|---|
Thermal Stability | Below 185°C | Stable |
Acid Exposure | TFA, HCl/MeOH | Boc group cleavage |
Base Exposure | NaOH, KOH | Stable |
Storage | -20°C, inert gas | Long-term stable |
The reactivity of ethyl N-(tert-butoxycarbonyl)oxamate is dominated by the selective lability of the tert-butoxycarbonyl protecting group under acidic conditions [6] [7]. Thermal deprotection studies demonstrate that N-tert-butoxycarbonyl groups can be removed at elevated temperatures (185-230 degrees Celsius) without the need for acid catalysts, following the order of reactivity: heteroaryl > aryl > alkyl amines [6].
The oxamate functionality retains the characteristic reactivity patterns of alpha-keto amides, including potential for metal coordination through the carbonyl oxygen atoms [4]. Spectroscopic evidence indicates that oxamate compounds can adopt multiple binding modes with metal centers, involving both the amide and carboxyl carbonyl groups [4].
Under physiological conditions, oxamate derivatives demonstrate the ability to act as competitive inhibitors of lactate dehydrogenase through structural mimicry of pyruvate [10] [11]. This biological reactivity stems from the electronic similarity between the oxamate carbonyl arrangement and the natural substrate recognition pattern [11].
The ethyl ester group exhibits standard ester reactivity patterns, including susceptibility to nucleophilic acyl substitution under appropriate conditions [12]. However, the presence of the electron-withdrawing oxamate group may modulate the electrophilicity of the ester carbonyl carbon [12].
The predicted pKa value for ethyl N-(tert-butoxycarbonyl)oxamate is 7.99 ± 0.46, indicating weak acid behavior under physiological conditions [5]. This pKa value reflects the influence of the electron-withdrawing oxamate functionality on the ionizable proton, likely associated with the carbamate nitrogen-hydrogen bond [5].
Comparative analysis with oxamic acid, which exhibits a pKa of 1.60 ± 0.20 for its carboxyl group, demonstrates the significant impact of esterification on acid-base properties [13]. The protection of the carboxyl group as an ethyl ester eliminates this strongly acidic site, shifting the primary ionizable functionality to the carbamate nitrogen [13].
The acid-base characteristics are further influenced by the conformational flexibility of the carbamate group [3]. In aqueous solutions, hydrogen bonding interactions between the carbamate proton and solvent molecules can stabilize specific conformational states, affecting the apparent pKa value [3]. The tert-butoxycarbonyl group's steric bulk may limit access to the ionizable proton, contributing to the observed pKa value [3].
The compound's behavior in different pH environments reflects typical carbamate acid-base chemistry, with protonation occurring preferentially at the amide nitrogen under strongly acidic conditions [14]. The pKa value of approximately 8 suggests that the compound exists predominantly in its neutral form under physiological pH conditions, with minimal ionic character [5].
Acid-Base Property | Value | Significance |
---|---|---|
Predicted pKa | 7.99 ± 0.46 | Weak acid behavior |
Ionizable Group | Carbamate N-H | Primary ionization site |
pH Stability Range | 5-9 | Optimal stability window |
Isoelectric Behavior | pH ~ 8 | Neutral form predominant |
Irritant